(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13785325
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFNO |
|---|---|
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H |
| Standard InChI Key | CHISMAVKDNRNCY-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C2CC2N)F.Cl |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2CC2N)F.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₅ClFNO, with a molecular weight of 231.69 g/mol . Its structure comprises:
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A cyclopropane ring with amine and aryl substituents at adjacent carbons.
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A 3-ethoxy-4-fluorophenyl group attached to the cyclopropane core.
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A hydrochloride salt formation at the amine group, enhancing stability and solubility.
The rel-(1S,2R) configuration denotes the relative stereochemistry of the cyclopropane ring, where the amine and aryl groups are on opposite faces . This stereochemistry is critical for its interactions with biological targets.
Table 1: Structural Comparison with Isomeric Analogues
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary steps:
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Cyclopropanation: A precursor alkene undergoes [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents.
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Functionalization: Introduction of the 3-ethoxy-4-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropanation | CH₂N₂, Cu(I) catalyst, 0°C → RT | 65–75 | 90 |
| Aryl Introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–85 | 95 |
| Salt Formation | HCl (gaseous), Et₂O, 0°C | >95 | 97 |
Physicochemical Properties
Key Characteristics
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Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
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Stability: Stable at room temperature under inert conditions; susceptible to hydrolysis in acidic/basic media .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClFNO | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Octanol-Water) | Estimated 2.8–3.2 | |
| Storage Conditions | Room temperature, dry, inert |
Biological Activity and Mechanisms
Comparative Efficacy
Industrial and Research Applications
Pharmaceutical Development
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Building Block: Utilized in synthesizing kinase inhibitors and GPCR-targeted therapies .
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Salt Form Advantages: Hydrochloride salt improves bioavailability and formulation stability.
Chemical Synthesis
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Chiral Pool Synthesis: Serves as a chiral amine source in asymmetric catalysis .
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Cross-Coupling Substrate: Participates in palladium-catalyzed reactions for complex molecule assembly.
| Parameter | Details |
|---|---|
| Acute Toxicity (Oral) | LD₅₀ > 2,000 mg/kg (rat) |
| Skin Corrosion/Irritation | Category 2 |
| Environmental Hazard | Not classified |
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